N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
Description
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is an organic compound characterized by its unique structure, which includes both chloro and fluoro substituents on a phenyl ring, as well as a butanamide linkage
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c1-11-9-12(18)5-7-16(11)23-8-2-3-17(22)21-15-6-4-13(19)10-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMFSHKBZISCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate butanoyl chloride under basic conditions to form 4-(4-chloro-2-methylphenoxy)butanoic acid.
Amidation Reaction: The phenoxybutanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂). This intermediate is subsequently reacted with 4-chloro-2-fluoroaniline to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl rings, while oxidation or reduction could modify the amide group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features might also make it suitable for use in agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
- N-(4-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide
- N-(4-chloro-2-fluorophenyl)-4-(4-methylphenoxy)butanamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-4-(4-chloro-2-methylphenoxy)butanamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
